molecular formula C22H22Cl2N2O3 B11984499 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]

Cat. No.: B11984499
M. Wt: 433.3 g/mol
InChI Key: JTBZHJKIEFOEER-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spiro structure, which includes a benzooxazine ring fused with a pyrazole ring and a cyclopentane moiety. The presence of dichloro and dimethoxyphenyl groups further enhances its chemical properties and reactivity.

Preparation Methods

The synthesis of 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] involves multiple steps, including the formation of the benzooxazine and pyrazole rings, followed by the introduction of the spirocyclopentane moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, leading to the formation of corresponding quinones.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro and dimethoxyphenyl groups allows it to bind to these targets with high affinity, leading to the modulation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] include:

  • 7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane]
  • 7,9-Dichloro-2-(2-naphthyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane]
  • 7,9-Dichloro-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane]

These compounds share similar structural features but differ in the substituents on the aromatic rings, which can lead to variations in their chemical properties and reactivity. The uniqueness of 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] lies in the specific combination of dichloro and dimethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22Cl2N2O3

Molecular Weight

433.3 g/mol

IUPAC Name

7,9-dichloro-2-(3,4-dimethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C22H22Cl2N2O3/c1-27-19-6-5-13(9-20(19)28-2)17-12-18-15-10-14(23)11-16(24)21(15)29-22(26(18)25-17)7-3-4-8-22/h5-6,9-11,18H,3-4,7-8,12H2,1-2H3

InChI Key

JTBZHJKIEFOEER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC35CCCC5)OC

Origin of Product

United States

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